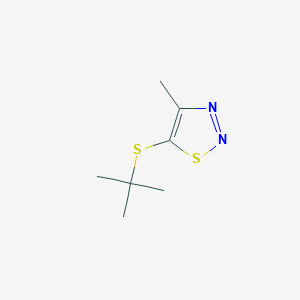![molecular formula C17H16N2O2S2 B2974228 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896346-91-1](/img/structure/B2974228.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, commonly referred to as MMB-2201, is a synthetic cannabinoid that has gained significant attention in scientific research. MMB-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of cannabinoids in the body.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide and its derivatives have been extensively researched for their synthesis and applications in various fields. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuran derivatives, including compounds related to the this compound, to investigate their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Biological Activity
Studies have also explored the biological activity of compounds structurally similar to this compound. Badne et al. (2011) synthesized derivatives of benzothiazole and investigated their antimicrobial properties, highlighting the potential medical applications of these compounds (Badne et al., 2011).
Therapeutic Potential
The therapeutic potential of related compounds has been a significant area of research. For instance, research by Lee et al. (2018) on 5-aroylindoles, which share structural similarities with this compound, demonstrated their efficacy in ameliorating Alzheimer's disease phenotypes, showcasing the potential of these compounds in neurodegenerative disease treatment (Lee et al., 2018).
Chemical Structure Studies
Research also focuses on the chemical structure and properties of similar compounds. For example, Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, studying their gelation behavior and structural properties, which is crucial for understanding the physical characteristics of these compounds (Yadav & Ballabh, 2020).
Anticancer Research
The anticancer properties of structurally related compounds have been investigated, as demonstrated by Havrylyuk et al. (2010), who evaluated the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, indicating the potential use of these compounds in cancer treatment (Havrylyuk et al., 2010).
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-7-8-13(21-2)14-15(10)23-17(18-14)19-16(20)11-5-4-6-12(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCINQOURJXKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-methylene-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2974145.png)
![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)




![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)


![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)
![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)
